

An In-depth Technical Guide to the Chemical Properties of 10-Bromodecanal

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Compound of Interest

Compound Name: 10-Bromodecanal

Cat. No.: B1278384

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For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Bromodecanal is a bifunctional aliphatic chain molecule of significant interest in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structure, featuring a terminal aldehyde group and a primary bromoalkane, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies for **10-Bromodecanal**, intended to serve as a technical resource for professionals in research and development.

Chemical and Physical Properties

10-Bromodecanal is a long-chain haloalkane with an aldehyde functional group. The presence of both a reactive carbonyl group and a terminal bromine atom makes it a versatile synthetic building block. A summary of its key chemical and physical properties is presented in Table 1.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₉ BrO	PubChem
Molecular Weight	235.16 g/mol	PubChem
Appearance	Colorless liquid (predicted)	---
Density	1.152 g/cm ³	Guidechem
Boiling Point	282.237 °C at 760 mmHg	Guidechem
Flash Point	27.016 °C	Guidechem
Solubility	Insoluble in water (predicted), Soluble in organic solvents like dichloromethane, ethyl acetate.	---
CAS Number	85920-81-6	PubChem

Reactivity and Chemical Transformations

The chemical behavior of **10-Bromodecanal** is dictated by its two primary functional groups: the aldehyde and the alkyl bromide. This dual reactivity allows for selective transformations at either end of the molecule, making it a valuable intermediate in multi-step syntheses.

Reactions of the Aldehyde Group

The aldehyde group is a primary site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by a wide range of nucleophiles. Key reactions include:

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid, 10-bromodecanoic acid, using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
- **Reduction:** Selective reduction of the aldehyde to the primary alcohol, 10-bromo-1-decanol, can be achieved using mild reducing agents like sodium borohydride (NaBH₄).

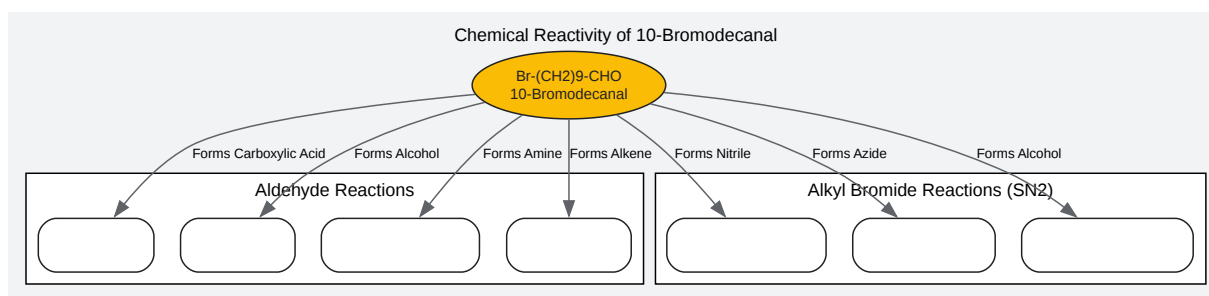
- Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride, NaBH_3CN) yields a secondary or tertiary amine.
- Wittig Reaction: Reaction with a phosphorus ylide allows for the formation of a carbon-carbon double bond, extending the carbon chain.

Reactions of the Bromo Group

The terminal bromine atom is a good leaving group in nucleophilic substitution reactions, primarily proceeding through an $\text{S}_\text{N}2$ mechanism. This allows for the introduction of various functional groups at the 10-position. Common nucleophiles include:

- Cyanide (CN^-): Forms 11-cyanodecanal.
- Azide (N_3^-): Forms 10-azidodecanal.
- Hydroxide (OH^-): Forms 10-hydroxydecanal.
- Alkoxides (RO^-): Form 10-alkoxy-decanals.

The following diagram illustrates the key reactive sites and potential transformations of **10-Bromodecanal**.



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Caption: Key chemical reactions of **10-Bromodecanal** at its aldehyde and bromo functional groups.

Experimental Protocols

Synthesis of 10-Bromodecanal via Oxidation of 10-Bromo-1-decanol

This protocol describes a common method for the synthesis of **10-Bromodecanal** from its corresponding alcohol using pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.

Materials:

- 10-Bromo-1-decanol
- Pyridinium chlorochromate (PCC)
- Anhydrous Dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate (Na_2SO_4)
- Diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Chromatography column

Procedure:

- **Reaction Setup:** In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 10-bromo-1-decanol (1.0 eq) in anhydrous dichloromethane (DCM).
- **Addition of Oxidizing Agent:** To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction mixture will turn dark brown.
- **Reaction Monitoring:** Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.
- **Workup:** Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.
- **Purification:** Pass the mixture through a short column of silica gel to filter out the chromium salts. Wash the silica gel pad with additional diethyl ether.
- **Solvent Removal:** Combine the organic filtrates and wash sequentially with 5% aqueous NaOH, 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **10-Bromodecanal**.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **10-Bromodecanal**. The following provides a general protocol for its analysis.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Capillary column suitable for the analysis of long-chain aldehydes (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions:

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 20:1 split ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes
 - Ramp: 10 °C/min to 280 °C
 - Hold at 280 °C for 5 minutes
- MS Transfer Line Temperature: 280 °C

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Ion Source Temperature: 230 °C
- Scan Range: m/z 40-400

Sample Preparation:

- Prepare a stock solution of **10-Bromodecanal** in a suitable solvent such as dichloromethane or ethyl acetate.
- Create a series of calibration standards by diluting the stock solution.
- Inject a small volume (e.g., 1 µL) of the sample or standard into the GC-MS system.

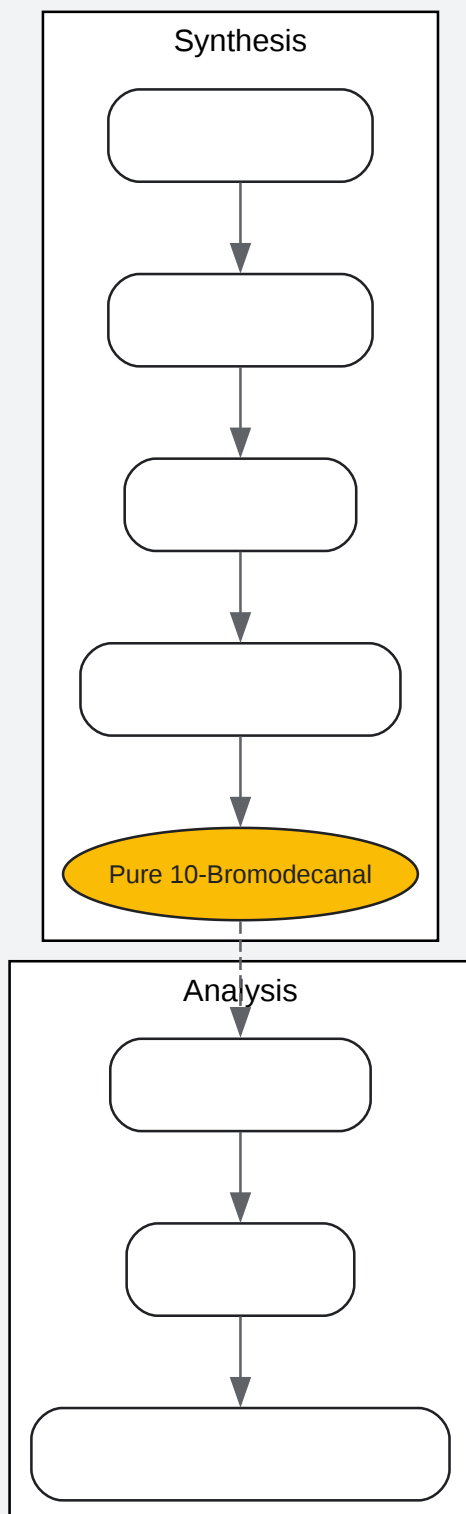
Data Analysis:

- Identify the peak corresponding to **10-Bromodecanal** based on its retention time.

- Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by interpreting the fragmentation pattern. Key fragments may include $[M-Br]^+$, $[M-H_2O]^+$, and characteristic alkyl chain fragments.

The following diagram outlines the general workflow for the synthesis and analysis of **10-Bromodecanal**.

General Experimental Workflow for 10-Bromodecanal

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Caption: A flowchart illustrating the synthesis and subsequent GC-MS analysis of **10-Bromodecanal**.

Conclusion

10-Bromodecanal is a highly valuable and versatile bifunctional molecule in organic synthesis. Its distinct reactive centers, the aldehyde and the terminal bromine, provide chemists with a powerful tool for constructing complex molecular architectures. A thorough understanding of its chemical properties, reactivity, and appropriate analytical methods is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide serves as a foundational resource to aid researchers in harnessing the synthetic potential of this important chemical intermediate.

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